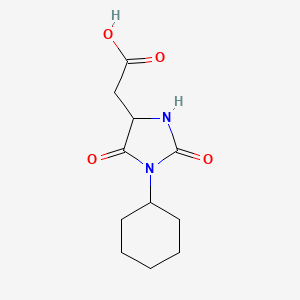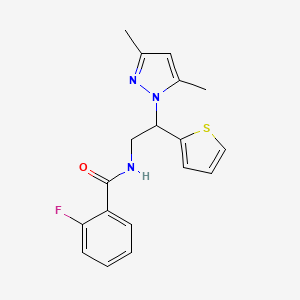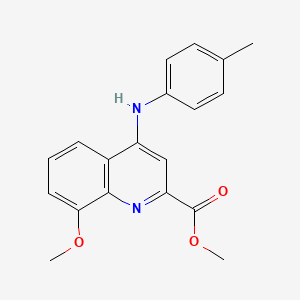
4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, also known as EM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EM-1 belongs to the class of piperidine carboxamides and has been studied for its ability to modulate certain biochemical and physiological processes in the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is involved in complex chemical synthesis processes, demonstrating the compound's utility in creating diverse molecular architectures. For instance, its structural motif is reminiscent of components used in the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which have shown significant antimycobacterial activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017)(Lv et al., 2017). This highlights the compound's potential as a building block in medicinal chemistry for developing new therapeutic agents.
Antimicrobial and Antiprotozoal Activities
The structural framework of 4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is related to that of compounds explored for antimicrobial properties. Research involving similar structures has shown that certain derivatives possess good activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Fandaklı et al., 2012)(Fandaklı et al., 2012). Additionally, analogues with imidazole and piperidine components have demonstrated significant antiprotozoal activity, highlighting their potential in treating protozoal infections (Ismail et al., 2004)(Ismail et al., 2004).
Molecular Hybridization and GyrB Inhibition
The compound's framework supports the design of molecular hybrids, as seen in the synthesis of thiazole-aminopiperidine hybrids that target the GyrB subunit of Mycobacterium tuberculosis DNA gyrase. Such hybrids have shown inhibition of the GyrB ATPase activity and promising antituberculosis activity, underscoring the compound's relevance in addressing bacterial resistance (Jeankumar et al., 2013)(Jeankumar et al., 2013).
Ligand Development for Diagnostic and Therapeutic Applications
Compounds bearing resemblance to 4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide have been utilized in developing ligands for diagnostic and therapeutic purposes. For example, mixed ligand tricarbonyl complexes involving imidazole and related structures have been synthesized for potential use in radiolabeling and imaging applications, demonstrating the compound's utility in bioconjugation and radiopharmaceutical development (Mundwiler et al., 2004)(Mundwiler et al., 2004).
Eigenschaften
IUPAC Name |
4-[(2-ethylimidazol-1-yl)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-18-20-10-13-23(18)14-15-8-11-22(12-9-15)19(24)21-16-6-4-5-7-17(16)25-2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOYUCHKBNRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)

![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)


